molecular formula C16H16BrN5O3 B14095690 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B14095690
M. Wt: 406.23 g/mol
InChI Key: KIMPBSJJKHWUMM-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted with a 4-bromophenyl group at position 2 and an N-(2-methoxyethyl)acetamide moiety at position 3. The 2-methoxyethyl side chain may improve solubility compared to bulkier aromatic substituents, making it a candidate for further pharmacological evaluation .

Properties

Molecular Formula

C16H16BrN5O3

Molecular Weight

406.23 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C16H16BrN5O3/c1-25-7-6-18-15(23)9-21-16(24)14-8-13(20-22(14)10-19-21)11-2-4-12(17)5-3-11/h2-5,8,10H,6-7,9H2,1H3,(H,18,23)

InChI Key

KIMPBSJJKHWUMM-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-d][1,2,4]triazinone core: This can be achieved by reacting appropriate hydrazine derivatives with cyanogen bromide under controlled conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the acetamide moiety: This is typically done by reacting the intermediate compound with 2-methoxyethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon (Pd/C), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in the case of cancer cells. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Core Structure R1 (Position 2) R2 (Position 5) Molecular Weight (g/mol)
Target Compound Pyrazolo[1,5-d][1,2,4]triazin-5-one 4-Bromophenyl N-(2-methoxyethyl)acetamide ~419.3 (estimated)
2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methoxybenzyl)acetamide Same 4-Bromophenyl N-(3-methoxybenzyl)acetamide 507.3
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide Same 4-Methoxyphenyl N-(4-chlorobenzyl)acetamide ~464.9 (estimated)
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Acetamide backbone 4-Bromophenyl Pyrazin-2-yl 291.1

Key Observations :

  • The target compound shares the pyrazolo-triazinone core with analogs in and but differs in substituents.
  • The 4-bromophenyl substituent (common in the target compound and ) introduces electron-withdrawing effects, which may stabilize the molecule and influence binding affinity.

Physical and Chemical Properties

Melting Points and Stability:
  • The compound in (structurally distinct but containing a pyrazolo-pyrimidine core) has a melting point of 175–178°C .
  • reports a melting point of 433–435 K (160–162°C) for 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide, highlighting the impact of the pyrazine ring on packing efficiency .
Solubility and Hydrogen Bonding:
  • The 2-methoxyethyl group in the target compound may enhance water solubility due to its polar ether linkage, contrasting with the hydrophobic benzyl groups in .
  • Intramolecular hydrogen bonding (e.g., C–H···O interactions noted in ) could stabilize the target compound’s conformation, similar to observations in other acetamides .

Biological Activity

The compound 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide is a derivative of the pyrazolo-triazine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, antitumor, and anti-inflammatory properties based on diverse research findings.

Chemical Structure

The chemical structure of the compound includes a pyrazolo[1,5-d][1,2,4]triazin core with a 4-bromophenyl substituent and a methoxyethyl acetamide moiety. The presence of bromine in the aromatic ring is expected to enhance biological activity due to its electron-withdrawing effects.

Antimicrobial Activity

Research indicates that compounds within the pyrazolo-triazine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to the target compound demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BE. coli16 µg/mL
Target CompoundPseudomonas aeruginosa64 µg/mL

Antifungal Activity

The antifungal efficacy of similar compounds has been explored extensively. The derivatives have shown promising results against fungi such as Candida albicans. The structure-activity relationship indicates that modifications in the substituents can significantly impact antifungal potency .

Table 2: Antifungal Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound CCandida albicans8 µg/mL
Compound DAspergillus niger32 µg/mL
Target CompoundCandida albicans16 µg/mL

Antitumor Activity

In vitro studies have highlighted the antitumor potential of pyrazolo-triazine derivatives. The target compound has been assessed for its cytotoxic effects on various cancer cell lines. For example, it exhibited significant inhibition against MCF-7 breast cancer cells with an IC50 value indicating strong cytotoxicity .

Table 3: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-714.5 ± 0.30
HeLa19.4 ± 0.22
A54922.8 ± 0.15

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have also been documented. These compounds can inhibit key inflammatory pathways and reduce cytokine production in vitro. The target compound's structural features suggest potential for modulating inflammatory responses .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of pyrazolo-triazine derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their antimicrobial and antifungal activities using serial dilution methods . The most potent compounds were identified based on their MIC values.
  • Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinities of these compounds to biological targets involved in inflammation and cancer pathways . These studies support the observed biological activities.
  • Toxicological Assessments : Acute toxicity studies conducted on related compounds indicated low toxicity profiles, suggesting their potential for therapeutic applications without significant adverse effects .

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